1-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propan-2-one
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Overview
Description
1,2,4-Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds has attracted much attention due to their importance in pharmaceuticals . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
Molecular Structure Analysis
In the title compound, the six-membered rings are bridged by a five-membered 1,2,4-triazole ring and CH2 chain system .
Chemical Reactions Analysis
This study presents an efficient strategy for constructing 3H-1,2,4-triazol-3-ones via a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates .
Physical and Chemical Properties Analysis
The IR absorption spectra of 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of novel derivatives related to the compound involves a multi-step process starting from 1-arylhydrazinecarbonitriles. These compounds, after a series of reactions, yield various derivatives, including amides, sulfonamides, ureas, and thioureas. Their structures have been confirmed through IR, NMR spectroscopy, and single-crystal X-ray analyses (Łukasz Balewski et al., 2020). Another study reported the synthesis of a guanidine derivative via the reaction with aniline, further confirming the structure through NMR and infrared spectroscopy (Łukasz Balewski & A. Kornicka, 2021).
Potential Applications in Cancer Research
- Certain derivatives of the compound, particularly those involving the 1,2,4-triazole and imidazole frameworks, have demonstrated cytotoxic potency against human cancer cell lines. The structure-activity relationship studies suggest that specific substitutions on the core structure could enhance antitumor activity, with notable efficacy against cervical and bladder cancer cell lines (Łukasz Balewski et al., 2020).
Antimicrobial Potential
- Another avenue of research has involved evaluating the antimicrobial activities of compounds bearing the imidazo[2,1-c][1,2,4]triazole moiety. Synthesized compounds have shown promising antibacterial and antifungal properties, highlighting their potential as leads for developing new antimicrobial agents (N. Güzeldemirci & O. Küçükbasmacı, 2010).
Methodological Advances
- The research also extends to methodological advancements, where novel synthetic pathways have been developed for creating derivatives of the core compound. These methods emphasize green chemistry principles, such as using water as a reaction medium and employing environmentally friendly catalysts, to synthesize nitrogen-rich compounds with potential applications in various fields, including medicinal chemistry (K. Sadek et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
1-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-10-3-5-12(6-4-10)17-7-8-18-13(17)15-16-14(18)20-9-11(2)19/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGKSPLGDRAFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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